molecular formula C7H6BrNO5 B12908426 (5-Nitrofuran-2-yl)methyl 2-bromoacetate CAS No. 6281-24-9

(5-Nitrofuran-2-yl)methyl 2-bromoacetate

Cat. No.: B12908426
CAS No.: 6281-24-9
M. Wt: 264.03 g/mol
InChI Key: LQGRFYQHIQYYSA-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methyl 2-bromoacetate is a chemical compound with the molecular formula C7H6BrNO5. It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and bromo functional groups. This compound is often used as a building block in organic synthesis due to its reactivity and functional group diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)methyl 2-bromoacetate typically involves the esterification of (5-nitrofuran-2-yl)methanol with bromoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)methyl 2-bromoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Nitrofuran-2-yl)methyl 2-bromoacetate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential antimicrobial properties, particularly against bacterial strains.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl 2-bromoacetate involves its reactivity towards nucleophiles and electrophiles. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes. The bromo group can participate in substitution reactions, allowing the compound to modify other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitrofuran-2-yl)methyl 2-bromoacetate is unique due to the presence of both nitro and bromo functional groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6281-24-9

Molecular Formula

C7H6BrNO5

Molecular Weight

264.03 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methyl 2-bromoacetate

InChI

InChI=1S/C7H6BrNO5/c8-3-7(10)13-4-5-1-2-6(14-5)9(11)12/h1-2H,3-4H2

InChI Key

LQGRFYQHIQYYSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CBr

Origin of Product

United States

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